(1-(4-fluoropentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
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Overview
Description
(1-(4-fluoropentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone: is a synthetic compound that belongs to the class of indole-based synthetic cannabinoids. These compounds are designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant. The compound has gained attention due to its potent psychoactive effects and its use in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-fluoropentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Attachment of the Fluoropentyl Chain: The 4-fluoropentyl chain is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the indole core is replaced by the fluoropentyl group.
Formation of the Cyclopropyl Methanone: The cyclopropyl methanone moiety is introduced through a Friedel-Crafts acylation reaction, where the indole core reacts with a cyclopropyl ketone in the presence of a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the indole core or the fluoropentyl chain is oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound, such as reducing the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the indole core or the fluoropentyl chain are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogenating agents, nucleophiles, and electrophiles.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the indole core or the fluoropentyl chain.
Reduction Products: Reduced derivatives, such as alcohols or amines.
Substitution Products: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Structure-Activity Relationship Studies: The compound is used to study the relationship between chemical structure and biological activity, helping to design new synthetic cannabinoids with desired properties.
Biology:
Receptor Binding Studies: The compound is used to investigate the binding affinity and selectivity for cannabinoid receptors, providing insights into receptor-ligand interactions.
Medicine:
Pharmacological Studies: The compound is used to study its pharmacological effects, such as analgesic, anti-inflammatory, and psychoactive properties, which may have therapeutic potential.
Industry:
Drug Development: The compound serves as a lead compound for the development of new drugs targeting cannabinoid receptors.
Mechanism of Action
The mechanism of action of (1-(4-fluoropentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone involves binding to cannabinoid receptors, primarily CB1 and CB2 receptors, in the central and peripheral nervous systems. Upon binding, the compound activates these receptors, leading to a cascade of intracellular signaling events. This results in the modulation of neurotransmitter release, which contributes to its psychoactive and pharmacological effects.
Comparison with Similar Compounds
- (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
- (1-(4-methylpentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
- (1-(4-chloropentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
Comparison:
- Potency: (1-(4-fluoropentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone is generally more potent than its non-fluorinated analogs due to the electron-withdrawing effect of the fluorine atom, which enhances receptor binding affinity.
- Selectivity: The compound may exhibit different selectivity profiles for CB1 and CB2 receptors compared to its analogs, influencing its pharmacological effects.
- Metabolic Stability: The presence of the fluorine atom can increase the metabolic stability of the compound, making it more resistant to enzymatic degradation.
Properties
Molecular Formula |
C21H28FNO |
---|---|
Molecular Weight |
329.5 g/mol |
IUPAC Name |
[1-(4-fluoropentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone |
InChI |
InChI=1S/C21H28FNO/c1-14(22)9-8-12-23-13-16(15-10-6-7-11-17(15)23)18(24)19-20(2,3)21(19,4)5/h6-7,10-11,13-14,19H,8-9,12H2,1-5H3 |
InChI Key |
ROEZBBZNFJXHOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCN1C=C(C2=CC=CC=C21)C(=O)C3C(C3(C)C)(C)C)F |
Origin of Product |
United States |
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